![molecular formula C17H18F3N3O4S2 B4768076 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4768076.png)
2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Vue d'ensemble
Description
2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed by Takeda Pharmaceutical Company Limited and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide targets a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote cancer cell growth and survival. By inhibiting BTK, 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can block these pathways and induce cancer cell death.
Biochemical and Physiological Effects
In preclinical studies, 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in animal models, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is its ability to enhance the activity of other cancer therapies, which could potentially lead to more effective treatment outcomes. However, one limitation of 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is that it may not be effective against all types of cancer, and further research is needed to identify which patient populations would benefit most from this therapy.
Orientations Futures
There are several potential future directions for research on 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide. One area of interest is the development of combination therapies that include 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, in order to enhance its efficacy and overcome any limitations. Another area of research could be the identification of biomarkers that could predict which patients are most likely to respond to 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide treatment. Finally, there is also potential for the development of 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide as a treatment for other diseases beyond cancer, such as autoimmune disorders.
Applications De Recherche Scientifique
2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. In addition, 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has been found to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4S2/c18-17(19,20)27-14-5-3-13(4-6-14)21-15(24)12-22-7-9-23(10-8-22)29(25,26)16-2-1-11-28-16/h1-6,11H,7-10,12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBCQERASQJODO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.